4-Bromocinnoline
Description
4-Bromocinnoline (CAS: 1955506-45-2) is a heterocyclic aromatic compound with the molecular formula C₈H₅BrN₂ and a molecular weight of 207.23 g/mol . It is characterized by a cinnoline core substituted with a bromine atom at the 4-position. This compound is synthesized via optimized protocols, such as the recrystallization of intermediates, which improves yields up to 91% compared to traditional chromatographic methods . Its purity is typically reported as 95% , and it is widely utilized as a precursor in fluorogenic materials and pharmaceuticals due to its intramolecular charge transfer (ICT) properties .
Properties
Molecular Formula |
C8H5BrN2 |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
4-bromocinnoline |
InChI |
InChI=1S/C8H5BrN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
WATZHFGXQWYUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-3-chloroquinoline
- Molecular Formula : C₉H₅BrClN
- Molecular Weight : 242.5 g/mol
- CAS : 1209339-16-1
- Key Features: Incorporates both bromine and chlorine substituents on a quinoline scaffold.
4-Amino-3-bromoquinoline
4-Bromo-2-methylaniline
- Molecular Formula : C₇H₈BrN
- Molecular Weight : 186.05 g/mol
- CAS : 583-75-5
- Key Features : A brominated aromatic amine with a methyl substituent, commonly employed in organic synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|
| 4-Bromocinnoline | 207.23 | N/A | N/A | N/A |
| 4-Bromo-3-chloroquinoline | 242.5 | N/A | N/A | N/A |
| 4-Amino-3-bromoquinoline | 223.07 | 203 | 1.6051 | 1.5500 |
| 4-Bromo-2-methylaniline | 186.05 | N/A | N/A | N/A |
Functional and Application Differences
Pharmaceutical Intermediates
- 4-Bromo-2-methylaniline is primarily used in agrochemical and dye industries due to its reactive amine group .
Research Findings and Trends
Recent studies emphasize the versatility of brominated cinnolines in materials science. For instance, this compound's optimized synthesis (91% yield) underscores its scalability for industrial applications .
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